2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone
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Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin ring, a piperazine moiety, and a fluorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone typically involves multiple steps. One common method begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl-benzenesulfonamide: Shares the benzodioxin ring but differs in the sulfonamide group.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Similar structure but with different substituents.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone is unique due to its combination of a benzodioxin ring, a piperazine moiety, and a fluorophenyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3/c25-20-5-1-2-6-21(20)27-12-10-26(11-13-27)19-4-3-9-28(17-19)24(29)18-7-8-22-23(16-18)31-15-14-30-22/h1-2,5-8,16,19H,3-4,9-15,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZSENBBYQRXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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